molecular formula C7H3ClI2O2 B1352059 2-Hydroxy-3,5-diiodobenzoyl chloride CAS No. 42016-91-1

2-Hydroxy-3,5-diiodobenzoyl chloride

Cat. No. B1352059
CAS RN: 42016-91-1
M. Wt: 408.36 g/mol
InChI Key: ODXPJUJPWFDXOR-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-diiodobenzoyl chloride, also known as 3,5-diiodo-2-hydroxybenzoic acid chloride, is a chemical compound used in a variety of scientific and medical research applications. It is a colorless to white crystalline solid with a melting point of 170-173 °C. The compound is soluble in water, methanol, and ethanol, making it ideal for use in a range of experiments.

Scientific Research Applications

Analysis of 2-Hydroxy-3,5-diiodobenzoyl Chloride Applications:

Chromatography and Mass Spectrometry

2-Hydroxy-3,5-diiodobenzoyl chloride is used in chromatographic methods for separation and analysis. It can be analyzed by reverse phase (RP) HPLC with conditions involving acetonitrile, water, and an acid component. This is crucial for applications requiring mass spectrometry compatibility .

Synthesis Routes

This compound has various synthesis routes that are explored for the production of different biochemical reagents. These routes are essential for creating intermediates used in further chemical reactions.

Market Research

There is market research available that covers the application areas of 3,5-Diiodo Salicyloyl Chloride, which might provide insights into its industrial and commercial uses .

Biological and Medicinal Research

3,5-Diiodosalicylic acid (3,5-DISA), related to 3,5-diiodosalicyloyl chloride, shows a wide spectrum of biological and medicinal applications. Its photophysics have been studied using spectroscopic techniques and computational analyses .

properties

IUPAC Name

2-hydroxy-3,5-diiodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClI2O2/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXPJUJPWFDXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClI2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194822
Record name 2-Hydroxy-3,5-diiodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,5-diiodobenzoyl chloride

CAS RN

42016-91-1
Record name 2-Hydroxy-3,5-diiodobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42016-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3,5-diiodobenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,5-diiodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3,5-diiodobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-HYDROXY-3,5-DIIODOBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9UHM4P180
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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